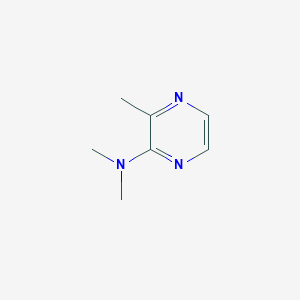

N,N,3-Trimethylpyrazin-2-amine

Description

Context within Heterocyclic Chemistry: The Pyrazine (B50134) Scaffold

Heterocyclic compounds, which incorporate at least one atom other than carbon within a ring structure, are a cornerstone of organic chemistry. openmedicinalchemistryjournal.com Among these, pyrazines, six-membered aromatic rings containing two nitrogen atoms in a 1,4-relationship, represent an important scaffold. researchgate.net This arrangement of nitrogen atoms makes the pyrazine ring electron-deficient and gives it distinct chemical properties compared to its all-carbon analog, benzene, and other diazines like pyridazine (B1198779) and pyrimidine. researchgate.netmsu.edu The pyrazine core is found in numerous naturally occurring and synthetic compounds and is a key structural motif in various applications, from flavor and fragrance chemistry to materials science and pharmaceuticals. openmedicinalchemistryjournal.comacs.orgnih.gov

The pyrazine ring is an accessible heterocyclic template and serves as a versatile moiety for creating functionally diverse molecules. openmedicinalchemistryjournal.com Its inherent electronic properties and the potential for substitution at multiple positions make it a valuable building block in the design of complex chemical architectures.

Significance of Substituted Pyrazines in Contemporary Organic Synthesis and Mechanistic Inquiry

Substituted pyrazines, such as N,N,3-Trimethylpyrazin-2-amine, are of considerable interest in modern organic synthesis. The ability to introduce a variety of functional groups onto the pyrazine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its reactivity and potential applications. acs.orgresearchgate.net The synthesis of multisubstituted pyrazines is an active area of research, with chemists developing novel methodologies to achieve regioselective functionalization, a significant challenge due to the inherent reactivity of the pyrazine core. acs.org

Common synthetic routes to substituted pyrazines include the condensation of α-dicarbonyl compounds with vicinal diamines and the metalation of pre-existing pyrazine rings. acs.org More advanced methods involve tandem reactions and cross-coupling strategies to create asymmetrically substituted pyrazines. acs.orgrsc.orgacs.org

From a mechanistic standpoint, substituted pyrazines serve as valuable probes for understanding reaction mechanisms. Studies on these compounds can provide insights into processes like nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the pyrazine ring facilitates the displacement of leaving groups. acs.orgacs.org The investigation of reaction pathways, such as those involved in the formation of pyrazines during the Maillard reaction or the thermal degradation of amino acids, also relies on the analysis of various substituted pyrazine products. nih.govasm.org Furthermore, the conformational behavior of alkyl-substituted pyrazines has been a subject of study, revealing stabilizing interactions between the alkyl substituent and the ring nitrogen atoms. colostate.edu

Overview of Academic Research Trajectories for this compound and Analogues

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, research on its structural analogs provides a clear indication of its potential areas of investigation. The primary research trajectories for trimethylated and aminated pyrazines can be categorized as follows:

Biological and Pharmacological Screening: Many substituted pyrazines are investigated for their biological activity. For instance, derivatives of 3,5,6-trimethylpyrazine have been synthesized and evaluated as inhibitors of the Na+/H+ exchanger, a target for cardiovascular drugs. nih.gov The core structure of this compound, with its amine and methyl substituents, makes it a candidate for similar screening programs to identify new bioactive compounds.

Coordination Chemistry and Materials Science: The nitrogen atoms in the pyrazine ring can coordinate to metal ions, making substituted pyrazines useful ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). The specific substituents on the pyrazine ring can influence the structure and properties of these materials.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |

| This compound | C7H11N3 | 137.18 | CN(C)C1=NC=C(C=N1)C |

| 2,3,5-Trimethylpyrazine | C7H10N2 | 122.17 | CC1=CN=C(C(=N1)C)C |

| 3,5,6-Trimethylpyrazin-2(1H)-one | C7H10N2O | 138.16 | CC1=C(N=C(C(=O)N1)C)C |

| 3-Methylpyrazin-2-amine | C5H7N3 | 109.13 | CC1=NC=CN=C1N |

Structure

3D Structure

Properties

CAS No. |

56343-47-6 |

|---|---|

Molecular Formula |

C7H11N3 |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

N,N,3-trimethylpyrazin-2-amine |

InChI |

InChI=1S/C7H11N3/c1-6-7(10(2)3)9-5-4-8-6/h4-5H,1-3H3 |

InChI Key |

FVIOLJXJPWNFRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1N(C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of N,n,3 Trimethylpyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. A complete NMR analysis of N,N,3-Trimethylpyrazin-2-amine would involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques.

Proton NMR (¹H NMR) for Chemical Environment and Multiplicity Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyrazine (B50134) ring would likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. The methyl groups attached to the pyrazine ring and the nitrogen atom would resonate in the upfield region, likely between δ 2.0 and 3.5 ppm. The integration of these signals would correspond to the number of protons in each environment (e.g., 3H for each methyl group and 1H for each aromatic proton). The multiplicity (singlet, doublet, etc.) of each signal would reveal the number of neighboring protons, which is crucial for establishing connectivity.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. Carbons of the pyrazine ring would be expected in the aromatic region (δ 130-160 ppm). The carbons of the methyl groups would appear in the upfield region (δ 15-45 ppm). The carbon attached to the dimethylamino group would have a characteristic chemical shift influenced by the nitrogen atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the methyl groups to their respective positions on the pyrazine ring and the dimethylamino group to the C2 position.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry would be used to determine the exact molecular mass of this compound with high precision. This data would allow for the unambiguous determination of its elemental formula (C₇H₁₁N₃), distinguishing it from other isomers with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) would involve the isolation of the molecular ion of this compound and its subsequent fragmentation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For an aminopyrazine derivative, characteristic fragmentation pathways would likely involve the loss of methyl groups, cleavage of the dimethylamino group, and fragmentation of the pyrazine ring itself. The specific fragmentation pattern would serve as a fingerprint for the compound's structure. The molecular ion peak for an amine will be an odd number, and a common fragmentation is the alpha-cleavage of an alkyl radical. chemsynthesis.com

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing its characteristic vibrational modes. For this compound, these techniques provide a detailed fingerprint of its molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum for this compound is expected to be defined by several key features. A crucial diagnostic indicator is the absence of absorption bands in the 3300-3500 cm⁻¹ region, which confirms the tertiary nature of the amine group, as there are no N-H bonds present. orgchemboulder.comdocbrown.info The C-N stretching vibrations of the aromatic amine are anticipated to produce strong bands in the 1335-1250 cm⁻¹ range. orgchemboulder.comlibretexts.org Additionally, absorptions corresponding to C-H stretching from the methyl groups and the pyrazine ring would appear around 3000-2800 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR. The pyrazine ring, being highly polarizable, is expected to produce strong and distinct signals. stfc.ac.uk Aromatic ring stretching vibrations typically appear in the 1300-1650 cm⁻¹ region. horiba.comresearchgate.net Like IR, Raman spectroscopy would confirm the absence of N-H vibrations and show characteristic C-H and C-N vibrations, helping to build a complete picture of the molecule's functional groups. spectroscopyonline.com

The following table summarizes the predicted key vibrational bands for this compound based on established group frequencies.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Aromatic C-H Stretch | IR/Raman | 3100-3000 | Medium-Weak | docbrown.info |

| Aliphatic C-H Stretch (Methyl) | IR/Raman | 3000-2850 | Strong | docbrown.info |

| N-H Stretch | IR/Raman | Absent | N/A | orgchemboulder.com |

| Aromatic Ring Stretch (C=C, C=N) | IR/Raman | 1650-1400 | Strong-Medium | horiba.comresearchgate.net |

| Aromatic C-N Stretch | IR | 1335-1250 | Strong | orgchemboulder.com |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms within a crystalline solid. uni-muenchen.de This technique involves directing an X-ray beam at a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined. uni-muenchen.demdpi.com

Currently, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, were such an analysis to be performed, it would provide unambiguous confirmation of the molecular connectivity and conformation. It would definitively establish the planarity of the pyrazine ring and the geometry of the dimethylamino substituent relative to the ring. Furthermore, the analysis would reveal the supramolecular architecture, detailing any intermolecular interactions such as C-H···N hydrogen bonds or π–π stacking that stabilize the crystal lattice. mdpi.com

The table below outlines the key structural parameters that would be determined from a successful X-ray crystallographic analysis of this compound.

| Parameter | Description | Expected Information | Reference |

|---|---|---|---|

| Crystal System & Space Group | The symmetry properties of the crystal lattice. | To be determined experimentally. | mdpi.comsjsu.edu |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. | To be determined experimentally. | sjsu.edu |

| Bond Lengths (e.g., C-N, C=C, C-C) | The precise distances between bonded atoms. | Confirmation of single/double bond character. | mdpi.com |

| Bond Angles (e.g., C-N-C, C-C-N) | The angles formed by three connected atoms. | Information on molecular geometry and hybridization. | mdpi.com |

| Torsional Angles | The rotation around bonds, defining the molecular conformation. | Orientation of the dimethylamino group relative to the pyrazine ring. | mdpi.com |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonds, π-stacking) between molecules. | Understanding of the crystal packing and solid-state stability. | mdpi.com |

Integration of Multiple Spectroscopic Techniques for Complex Structural Analysis

For an unambiguous structural elucidation of a complex molecule like this compound, a single technique is rarely sufficient. The integration of multiple spectroscopic methods provides a comprehensive and cross-validated molecular profile. Each technique offers unique insights, and their combined application ensures a high degree of confidence in the final structural assignment.

The process begins with techniques like mass spectrometry to determine the molecular formula (C₈H₁₃N₃) and NMR spectroscopy to map out the carbon-hydrogen framework. Following this, vibrational spectroscopy (IR and Raman) plays a crucial role in identifying the specific functional groups present. For this compound, IR and Raman would confirm the presence of a tertiary amine, methyl groups, and a substituted pyrazine ring, as outlined in section 3.3. orgchemboulder.comhoriba.com

While these methods confirm the constituent parts, X-ray crystallography provides the definitive and high-resolution picture of how these parts are assembled in three-dimensional space. uni-muenchen.de It resolves any ambiguity regarding isomerism, conformation, and the precise geometry of the molecule in the solid state. For example, while IR can confirm a tertiary amine, crystallography can measure the exact C-N-C bond angles and the orientation of the amine relative to the pyrazine ring. The combination of vibrational data, which describes the chemical bonds, with crystallographic data, which describes their spatial arrangement, yields a complete and robust structural characterization.

Computational and Theoretical Investigations of N,n,3 Trimethylpyrazin 2 Amine

Quantum Chemical Calculation Approaches

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules based on the fundamental principles of quantum mechanics. For a molecule such as N,N,3-Trimethylpyrazin-2-amine, these methods can elucidate its geometry, stability, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure and predict the equilibrium geometry of molecules. In a DFT study of this compound, the pyrazine (B50134) ring is expected to be nearly planar, with the amino group and methyl substituents attached.

The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find the lowest energy conformation. For instance, the orientation of the N,N-dimethylamino group relative to the pyrazine ring is of particular interest, as rotation around the C-N bond will have energetic consequences. DFT calculations would typically be performed using a functional such as B3LYP, paired with a basis set like 6-31G(d,p) to provide a reliable description of the molecule's geometry.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: The following data is illustrative and represents the type of information that would be obtained from a DFT calculation. Specific experimental or calculated data for this molecule is not readily available in public literature.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N(amine) | 1.38 Å |

| N(amine)-C(methyl) | 1.45 Å | |

| C3-C(methyl) | 1.51 Å | |

| Bond Angle | C(ring)-C2-N(amine) | 121.5° |

| C2-N(amine)-C(methyl) | 118.0° | |

| Dihedral Angle | N1-C2-N(amine)-C(methyl) | 30.0° |

Ab Initio Methods for High-Accuracy Electronic Structure Characterization

For even higher accuracy in electronic structure characterization, ab initio methods can be employed. Unlike DFT, which relies on approximations to the exchange-correlation functional, ab initio methods are derived directly from first principles without empirical parameters. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation.

These high-level calculations are computationally more demanding but can provide benchmark-quality data for the electronic energy, ionization potential, and electron affinity of this compound. Such studies are crucial for validating the results of more approximate methods like DFT and for obtaining a definitive understanding of the molecule's electronic properties.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes of this compound

This compound possesses several rotatable bonds, primarily the C2-N(amine) bond and the bonds connecting the methyl groups. Conformational analysis aims to identify the stable conformers of the molecule and map out the potential energy surface associated with bond rotations. This is typically achieved by systematically rotating key dihedral angles and calculating the corresponding energy at each point, often using a computationally less expensive method like molecular mechanics or semi-empirical methods, followed by refinement with DFT.

The resulting energy landscape would reveal the global minimum energy conformer, as well as other local minima and the energy barriers separating them. This information is vital for understanding which shapes the molecule is likely to adopt and how easily it can transition between them.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This data is for illustrative purposes.)

| Conformer | Dihedral Angle (N1-C2-N(amine)-C(methyl)) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 30° | 0.00 |

| 2 | 150° | 2.5 |

| 3 | -90° | 5.1 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, it is possible to calculate its nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies. nih.gov

NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure.

Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and intensities can aid in the assignment of experimental vibrational bands to specific molecular motions.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is for illustrative purposes. Referencing TMS at 0 ppm.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 155.2 |

| C3 | 148.5 |

| C5 | 135.8 |

| C6 | 138.1 |

| N-CH₃ | 45.3 |

| C3-CH₃ | 21.7 |

Frontier Molecular Orbital (FMO) Theory for Reactivity and Interaction Prediction (e.g., HOMO/LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies and spatial distributions of the HOMO and LUMO of this compound can be calculated using quantum chemical methods.

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO represents the region where the molecule is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the nitrogen atoms of the pyrazine ring and the exocyclic amino group are expected to significantly influence the character of the frontier orbitals.

Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Computational Mechanistic Studies of Reactions Involving the this compound Core

Computational chemistry has emerged as a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. cuny.edu For complex heterocyclic systems like this compound, computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding reactivity, predicting reaction pathways, and rationalizing experimental observations. While specific computational mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of theoretical work on related pyrazine and amine systems allows for the construction of plausible mechanistic hypotheses for reactions involving this core structure.

Computational analyses are frequently used to investigate reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. researchgate.net These calculations can help determine the feasibility of a proposed reaction pathway by quantifying activation energy barriers. For pyrazine derivatives, computational methods have been applied to study a range of reactions, including nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and enzymatic transformations. rsc.orgacs.orgresearchgate.net

One area of significant interest is the nucleophilic substitution on the pyrazine ring. The pyrazine ring is electron-deficient, which makes it susceptible to attack by nucleophiles. The positions of the methyl and dimethylamino substituents on the this compound core would significantly influence the regioselectivity of such reactions. Computational studies on similar systems have shown that both the electronic effects (electron-donating or -withdrawing nature of substituents) and steric hindrance play crucial roles in determining the site of nucleophilic attack. researchgate.net For instance, DFT calculations can model the approach of a nucleophile to different positions on the pyrazine ring and calculate the corresponding activation energies to predict the most likely product.

A plausible reaction mechanism for nucleophilic substitution on a related chloro-substituted triazolopyrazine has been investigated using computational analysis, which considered both ipso- and tele-substitution pathways. acs.org In a hypothetical reaction involving a halo-derivative of the this compound core, DFT could be employed to model the formation of the Meisenheimer intermediate and subsequent loss of the leaving group.

The amino group of this compound also presents a site for various chemical transformations. For example, its reactivity in condensation reactions or its role in directing further substitutions on the pyrazine ring can be explored computationally. Theoretical studies on the synthesis of other aminopyrazines have provided insight into cyclization and amination reaction mechanisms. gla.ac.uk

Furthermore, computational studies can elucidate the mechanisms of more complex transformations. The Maillard reaction, a key process in the formation of many flavor compounds including alkylpyrazines, involves a complex network of reactions. researchgate.netnih.gov While this is a high-temperature process, computational modeling has been used to study specific steps, such as Strecker degradation and the condensation of α-aminocarbonyls, which are central to pyrazine formation. asm.org Chemoenzymatic synthesis pathways for alkylpyrazines have also been proposed and investigated, where intermediates are formed via enzymatic reactions and then undergo spontaneous condensation. nih.govresearchgate.net For this compound, computational models could predict the stability of key intermediates and the energy profiles of condensation pathways leading to its formation or its participation in subsequent reactions.

The table below presents hypothetical data derived from computational studies on analogous systems to illustrate the types of insights that can be gained. The activation energies (ΔG‡) and reaction energies (ΔGrxn) are indicative of the kinetic and thermodynamic favorability of different reaction pathways.

| Hypothetical Reaction Pathway | Key Intermediate/Transition State | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Reaction Energy (ΔGrxn) (kcal/mol) | Supporting Literature Context |

| Nucleophilic Aromatic Substitution (at C-5) | Meisenheimer Complex | 20-25 | -10 to -15 | Based on DFT studies of SNAr on electron-deficient heterocycles. acs.org |

| N-alkylation of the amino group | SN2 Transition State | 15-20 | -5 to -10 | Inferred from computational studies on amine alkylation. libretexts.org |

| C-H activation/functionalization (at C-6) | Organometallic Intermediate | 25-30 | Variable | Based on studies of palladium-catalyzed C-H functionalization of heterocycles. researchgate.net |

| Dimerization via condensation | Dihydropyrazine (B8608421) Intermediate | >30 | Variable | Inferred from mechanistic studies of pyrazine formation. asm.org |

Note: The data in this table is illustrative and based on computational studies of related pyrazine and amine compounds. Specific values for this compound would require dedicated computational investigation.

Reaction Mechanisms and Reactivity of N,n,3 Trimethylpyrazin 2 Amine

Electrophilic Aromatic Substitution on the Pyrazine (B50134) Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution (EAS). numberanalytics.comlumenlearning.com However, the substituents on N,N,3-trimethylpyrazin-2-amine significantly influence its reactivity towards electrophiles. The 2-amino group (N,N-dimethylamino) is a strong activating group, and the 3-methyl group is a weak activating group. Both groups donate electron density to the pyrazine ring, making it more susceptible to electrophilic attack than the parent pyrazine. lkouniv.ac.in

The amino group is a powerful ortho-, para-director. libretexts.org In the case of this compound, the positions ortho and para to the amino group are positions 3 and 5, and 6 respectively. The 3-position is already substituted with a methyl group. Therefore, electrophilic attack is predicted to occur preferentially at the C-5 and C-6 positions. The combined directing effects of the amino and methyl groups would favor substitution at the C-5 and C-6 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. lumenlearning.com While the activating groups on this compound enhance its reactivity, the inherent electron-deficient nature of the pyrazine ring means that forcing conditions may still be required for these reactions to proceed. It is also important to consider that the basic nitrogen atoms of the pyrazine ring can react with the acid catalysts often used in EAS, which can deactivate the ring. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C-5 | Activated by ortho-amino and meta-methyl groups | Favorable for substitution |

| C-6 | Activated by para-amino and ortho-methyl groups | Favorable for substitution |

Nucleophilic Substitution and Addition Reactions of the Pyrazine System

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. This reactivity can be further enhanced by the presence of leaving groups on the ring. While this compound itself does not possess a leaving group, its derivatives, such as halogenated or sulfonylated analogs, would be expected to undergo nucleophilic substitution readily. thieme-connect.de

Nucleophilic addition to the pyrazine ring can also occur, particularly with strong nucleophiles. This can lead to the formation of dearomatized intermediates. acs.org The presence of the electron-donating amino and methyl groups would tend to disfavor nucleophilic attack on the ring compared to unsubstituted pyrazine. However, activation of the pyrazine ring, for instance by N-oxidation, can significantly enhance its susceptibility to nucleophilic attack.

Reactivity of the Amine Functionality: Alkylation, Acylation, and Oxidation

The exocyclic tertiary amino group (N,N-dimethylamino) is a key site of reactivity in this compound.

Alkylation: As a tertiary amine, the nitrogen atom possesses a lone pair of electrons and is nucleophilic. savemyexams.comphysicsandmathstutor.comlibretexts.org It can react with alkyl halides in a process known as N-alkylation to form a quaternary ammonium (B1175870) salt. wikipedia.org This reaction, also known as the Menshutkin reaction, would result in the formation of a pyrazinylaminotrimethylammonium halide. wikipedia.org

Acylation: Tertiary amines are generally not readily acylated as they lack a proton on the nitrogen to be removed. However, they can react with acyl halides to form acylammonium salts, which can be reactive intermediates. google.comlibretexts.org In the context of this compound, reaction with an acyl chloride could lead to the formation of an N-acyl-N,N-dimethyl-N-(3-methylpyrazin-2-yl)ammonium salt.

Oxidation: The tertiary amino group can be oxidized. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide. This transformation can alter the electronic properties and subsequent reactivity of the molecule.

Cycloaddition and Pericyclic Reactions Involving this compound

Pyrazine and its derivatives can participate in cycloaddition reactions, although this is less common than for more electron-rich aromatic systems. st-and.ac.uk The pyrazine ring can act as a diene or a dienophile in Diels-Alder reactions, though often requiring forcing conditions or specific activation. acs.orgresearchgate.net For instance, the reaction of an oxadiazinone with an enamine can lead to the formation of an unsymmetrical pyrazine, showcasing a hetero-Diels-Alder type reaction. acs.org

The specific compound this compound could potentially engage in cycloaddition reactions, with its reactivity being influenced by the electronic nature of the substituents. The electron-donating groups might enhance its reactivity as a diene. acs.orgrsc.org-Dipolar cycloadditions are also a known class of reactions for forming heterocyclic systems fused to a pyrazine ring. clockss.orgresearchgate.net For example, the reaction of azides with alkynes can be used to construct triazole-fused pyrazines. clockss.orgmdpi.com

Photochemical and Thermal Transformations of this compound Derivatives

Pyrazine derivatives can undergo various photochemical and thermal transformations. acs.orgrsc.org Photolysis can lead to ring cleavage, rearrangements, and the formation of diverse products. mdpi.com The specific outcome of a photochemical reaction is highly dependent on the substituents present on the pyrazine ring and the reaction conditions. For this compound derivatives, irradiation could potentially lead to isomerization, or reactions involving the substituents. For example, photochemical reactions of aminopyrazines can lead to complex cyclization products. researchgate.net

Theoretical studies on pyrazine derivatives have shown that substituents can significantly influence their radiative and non-radiative decay processes upon photoexcitation. aip.org The presence of amino and methyl groups on the pyrazine ring of this compound would be expected to alter its photophysical properties compared to the parent pyrazine. nih.gov

Thermal transformations of pyrazine derivatives can include cyclizations and rearrangements. researchgate.net For instance, intramolecular cyclization of appropriately substituted pyrazines can lead to the formation of fused heterocyclic systems.

Role of Catalysis in this compound Transformations

Catalysis plays a crucial role in many transformations involving pyrazine derivatives. rsc.orgtandfonline.comsioc-journal.cn

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful methods for the functionalization of halopyrazines. rsc.orgresearchgate.net While this compound itself is not a substrate for these reactions, its halogenated derivatives would be excellent candidates for forming new carbon-carbon and carbon-heteroatom bonds.

C-H Activation: Direct C-H activation is an emerging strategy for the functionalization of pyrazines, offering a more atom-economical approach. rsc.org This could potentially be applied to this compound to introduce new substituents at the C-5 or C-6 positions.

Hydrogenation: Catalytic hydrogenation of the pyrazine ring can lead to the formation of piperazines. tandfonline.com The conditions for this reaction can be controlled to achieve partial or full saturation of the ring.

Oxidation and Degradation: Catalytic oxidation can be employed to degrade pyrazine derivatives. For example, the catalytic ozonation of trimethylpyrazine using manganese oxide supported on biochar has been reported. researchgate.net

Synthesis: Catalysts are also integral in the synthesis of the pyrazine core itself. For instance, manganese complexes have been used to catalyze the dehydrogenative coupling of β-amino alcohols to form pyrazines. acs.org

Derivatization Strategies for N,n,3 Trimethylpyrazin 2 Amine in Chemical Research

Functionalization of the Pyrazine (B50134) Ring for Expanded Chemical Space

The pyrazine ring, a core component of N,N,3-Trimethylpyrazin-2-amine, is an electron-deficient heterocyclic system. This characteristic influences its reactivity towards various functionalization reactions. While pyrazine does not readily undergo electrophilic substitution reactions like Friedel-Crafts acylation, several other strategies can be employed to introduce new functional groups onto the ring. mdpi.com

Homolytic acylation reactions, for instance, have been used to introduce acetyl groups onto pyrazine rings, although this method can sometimes lead to a mixture of products. mdpi.com For related pyrazine structures, oxidation of methyl groups on the ring can yield carboxylic acids, which can then be further modified. vulcanchem.com For example, the oxidation of a methyl group to a carboxylic acid creates a versatile handle for amide bond formation or other transformations. mdpi.com

Another approach to functionalizing the pyrazine ring involves metal-catalyzed cross-coupling reactions. Although not directly documented for this compound, related halo-pyrazines can participate in such reactions to form carbon-carbon or carbon-heteroatom bonds, thereby expanding the chemical diversity of the scaffold. The introduction of a halogen, such as iodine, onto the pyrazine ring, as seen in 3-Iodo-N,N,5-trimethylpyrazin-2-amine, provides a key intermediate for these coupling reactions. bldpharm.com

Furthermore, biocatalytic approaches using whole-cell systems have demonstrated the ability to hydroxylate pyrazine rings at specific positions, offering a green and regioselective method for functionalization. nih.govresearchgate.net

Targeted Modification of the Amine Group for Synthetic Utility

The N,N-dimethylamino group of this compound offers a prime site for targeted modifications to alter the compound's electronic and steric properties.

Acylation and Sulfonation of the N,N-Dimethylamino Moiety

While the N,N-dimethylamino group is a tertiary amine and thus cannot be acylated or sulfonated in the traditional sense (which requires an N-H bond), the search results point towards general amine modifications. For primary and secondary aminopyrazines, acylation and sulfonation are common derivatization techniques. pageplace.deiu.edu For the tertiary amine in the target compound, reactions would likely involve cleavage of a methyl group prior to such modifications, which is a more complex process. However, the general principles of acylation and sulfonation are well-established for modifying the amino functionality on a pyrazine ring. pageplace.degoogle.com

Acylation is the process of introducing an acyl group, typically from an acyl halide or anhydride, onto an amine. iu.edu This transformation converts the amine into an amide, which can alter the compound's solubility, and electronic properties. Sulfonation involves the introduction of a sulfonyl group, typically from a sulfonyl chloride, to yield a sulfonamide. These derivatives are often explored for their potential biological activities.

Further Alkylation and Quaternization Strategies

The N,N-dimethylamino group can undergo further alkylation to form a quaternary ammonium (B1175870) salt. wikipedia.org This process, known as quaternization, involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide or dimethyl sulfate. ucalgary.cagoogle.com

The resulting quaternary ammonium salt introduces a permanent positive charge, which can significantly impact the molecule's solubility and its ability to interact with biological targets. The Menshutkin reaction specifically describes the quaternization of tertiary amines. wikipedia.org This strategy is a common method for modifying the properties of amine-containing compounds.

Strategies for Introducing Chirality onto the this compound Scaffold

Introducing chirality into a molecule is crucial for applications in medicinal chemistry and materials science. For the this compound scaffold, several strategies can be envisioned.

One approach involves the use of chiral derivatizing agents. An optically pure reagent can be reacted with a functional group on the pyrazine scaffold to introduce a chiral center. google.com For instance, if a functional group on the pyrazine ring can be modified to a ketone, asymmetric reduction could introduce a chiral alcohol.

Another strategy is to utilize a chiral starting material in the synthesis of the pyrazine ring itself. Asymmetric synthesis methods can be employed to construct the pyrazine ring with a predefined stereochemistry. Furthermore, chiral catalysts can be used in reactions that create a stereocenter on a pre-existing pyrazine scaffold. researchgate.net For example, asymmetric hydrogenation of a double bond introduced onto a side chain could be a viable method. The synthesis of chiral aminomethylpiperidine (B13870535) carboxamides highlights the use of chiral building blocks to create stereochemically defined heterocyclic compounds. researchgate.net

Design and Synthesis of Pyrazine-Based Ligands and Complex Scaffolds

Pyrazine derivatives are valuable as ligands in coordination chemistry due to the presence of the nitrogen atoms which can coordinate to metal ions. acs.org The this compound scaffold can be elaborated to create more complex ligands for the formation of coordination polymers and metal-organic frameworks.

The pyrazine nitrogen atoms can act as bridging ligands between metal centers, leading to the formation of one-, two-, or three-dimensional structures. researchgate.netmdpi.com The specific substitution pattern on the pyrazine ring can influence the coordination mode and the resulting supramolecular architecture.

N,n,3 Trimethylpyrazin 2 Amine in Advanced Organic and Heterocyclic Chemistry

Utility of N,N,3-Trimethylpyrazin-2-amine as a Building Block in Multi-Step Synthesis

This compound serves as a valuable and versatile building block in the multi-step synthesis of more complex molecules. Its inherent chemical stability and the presence of multiple reactive sites allow for its incorporation into a variety of organic frameworks. Boronic acids, for instance, are crucial building blocks in organic synthesis, and the stability of N-methyliminodiacetic acid (MIDA) boronates makes them compatible with a wide range of synthetic reagents. This compatibility allows for the transformation of simple boron-containing starting materials into structurally complex boronic acid building blocks through multi-step synthesis. nih.gov

The utility of building blocks in synthesis is often determined by their ability to undergo selective reactions. Orthogonally protected tri-functional amino acids are prime examples of building blocks that enable the synthesis of complex peptides. sigmaaldrich.com These building blocks allow for site-specific modifications, a principle that can be extended to heterocyclic compounds like this compound. The pyrazine (B50134) core, with its distinct substituents, offers multiple points for diversification, enabling the construction of a library of compounds from a single, readily available starting material.

The concept of multi-step synthesis involves a sequence of chemical reactions to create a target molecule. arxiv.orgyoutube.com The efficiency of such a synthesis is highly dependent on the strategic choice of building blocks. This compound, with its trimethylated pyrazine ring and a dimethylamino group, provides a scaffold that can be elaborated upon through various chemical transformations. For example, the methyl groups on the pyrazine ring can potentially undergo oxidation or halogenation, while the dimethylamino group can be involved in nucleophilic substitution or other transformations, making it an integral component in the synthesis of complex heterocyclic systems.

Development of Novel Pyrazine-Containing Heterocyclic Systems

The pyrazine ring is a key structural motif in a multitude of biologically active compounds. mdpi.com The development of novel heterocyclic systems containing the pyrazine core is an active area of research, driven by the quest for new therapeutic agents and materials. gsconlinepress.comuobaghdad.edu.iqresearchgate.net this compound can serve as a precursor for the synthesis of such novel systems. For instance, the amino group can be a handle for annulation reactions, leading to the formation of fused heterocyclic systems with potentially unique electronic and biological properties.

One approach to developing novel heterocyclic systems is through the modification of existing scaffolds. For example, the synthesis of novel homo-bivalent and polyvalent compounds based on ligustrazine (2,3,5,6-tetramethylpyrazine) has been reported, showcasing the derivatization of a simple pyrazine to create more complex architectures with potential anticancer activities. mdpi.com Although not directly involving this compound, this work highlights the general strategy of using substituted pyrazines as a foundation for new molecular entities. Similarly, the synthesis of novel heterocyclic compounds containing a 1,2,3-triazole ring system has been achieved through various reactions, demonstrating the versatility of heterocyclic building blocks in constructing diverse molecular frameworks. nih.gov

The synthesis of complex heterocyclic systems often involves cyclization reactions. bas.bg The functional groups present on this compound could be strategically utilized to participate in intramolecular or intermolecular cyclizations, leading to the formation of new ring systems fused to the pyrazine core. This approach allows for the creation of structurally diverse libraries of compounds for biological screening.

Contributions to the Fundamental Understanding of Pyrazine Ring Chemistry and Reactivity

The study of substituted pyrazines like this compound contributes significantly to the fundamental understanding of pyrazine ring chemistry and reactivity. The electronic nature of the substituents has a profound effect on the aromaticity, nucleophilicity, and electrophilicity of the pyrazine ring. The presence of three electron-donating methyl groups and a strongly electron-donating dimethylamino group on the pyrazine ring of this compound makes it an interesting case study for understanding substituent effects in heteroaromatic systems.

The reactivity of the pyrazine ring can be tuned by the introduction of various functional groups. For example, chemical transformations such as nitration, acetylation, esterification, bromination, and amidation have been carried out on pyrazine derivatives to explore their reactivity and to synthesize new compounds with potential biological applications. imist.ma The study of these reactions on this compound would provide valuable data on how the combination of methyl and dimethylamino substituents influences the regioselectivity and rate of electrophilic and nucleophilic substitution reactions.

Furthermore, understanding the biosynthetic pathways of alkylpyrazines can provide insights into their formation in nature and inspire new synthetic strategies. asm.org While the biosynthesis of this compound itself may not be well-documented, the general principles of pyrazine formation through reactions of amino acids and sugars are relevant. asm.org Computational studies can also be employed to assess the properties of pyrazine derivatives, providing a theoretical framework to complement experimental findings. bohrium.com

Emerging Methodologies in the Synthesis of Complex Pyrazine Derivatives

The field of organic synthesis is constantly evolving, with new methodologies being developed to construct complex molecules with greater efficiency and selectivity. These emerging methodologies are applicable to the synthesis of complex pyrazine derivatives, potentially using this compound as a starting material or a target molecule. researchgate.net For instance, advances in cross-coupling reactions, C-H activation, and photocatalysis have revolutionized the way complex aromatic and heterocyclic compounds are synthesized.

The development of selective methods for forming substituted pyrazines is an area of active research. google.com Traditional methods often produce complex mixtures, but newer approaches aim for greater control over the substitution pattern. For example, the reaction of specific hydroxy ketones with nitrogen sources can lead to the selective production of certain substituted pyrazines. google.com Such methodologies could be adapted to synthesize this compound or its derivatives with high purity.

Furthermore, the synthesis of 3-alkyl-2-methoxypyrazines has been a subject of investigation, with efforts to improve upon existing synthetic routes. dur.ac.uk These studies often involve the development of milder and more efficient reaction conditions, which is a general trend in modern organic synthesis. The application of such improved methods to the synthesis of other substituted pyrazines, including this compound, could lead to more sustainable and cost-effective production processes. The use of genetically modified microorganisms also represents an emerging and environmentally friendly approach for the biosynthesis of pyrazine derivatives. researchgate.net

Research Findings on Substituted Pyrazines

| Compound/System | Key Findings | Reference |

| MIDA Boronates | Compatible with a wide range of synthetic reagents, enabling multi-step synthesis of complex boronic acids. | nih.gov |

| Ligustrazine Derivatives | Synthesis of novel homo-bivalent and polyvalent compounds with potential anticancer activity. | mdpi.com |

| Pyrazine Derivatives | Chemical transformations like nitration and bromination yield derivatives with potential anticancer applications. | imist.ma |

| Substituted Pyrazines | Selective synthesis can be achieved by reacting specific hydroxy ketones with nitrogen sources. | google.com |

| 3-Alkyl-2-methoxypyrazines | Research focused on improving synthetic routes for these commercially important flavor compounds. | dur.ac.uk |

Future Directions and Emerging Research Avenues in N,n,3 Trimethylpyrazin 2 Amine Chemistry

Development of Green and Sustainable Synthetic Approaches

Traditional synthetic routes to aminopyrazines often rely on stoichiometric reagents, harsh conditions, and solvents with significant environmental footprints. A primary future objective is the development of synthetic protocols for N,N,3-trimethylpyrazin-2-amine that align with the principles of green chemistry, focusing on maximizing atom economy, minimizing waste, and utilizing renewable resources.

A common laboratory synthesis involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, such as 2-chloro-3-methylpyrazine (B1202077), with dimethylamine (B145610). This process typically requires high temperatures and polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are under increasing regulatory scrutiny.

Future research will focus on overcoming these limitations through several key strategies:

Catalytic Amination: The development of transition-metal-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) offers a promising alternative. Using palladium or copper catalysts with specialized ligands can enable the reaction to proceed under milder conditions, with lower catalyst loadings, and in more environmentally benign solvents. This approach significantly improves the energy efficiency and reduces the need for stoichiometric bases.

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can dramatically accelerate the amination reaction. The rapid, uniform heating provided by microwaves can reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles, thereby simplifying purification.

Benign Solvent Systems: A critical area of research is the replacement of conventional polar aprotic solvents. Investigations into the use of greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous or ethanolic systems are paramount. The use of surfactant-mediated catalysis in water could represent a particularly sustainable approach.

Biocatalysis: A frontier approach involves the exploration of engineered enzymes, such as transaminases or lyases, for the synthesis of the aminopyrazine core. While challenging, the development of a biocatalytic route would offer unparalleled selectivity and sustainability, operating in aqueous media at ambient temperatures.

The following table compares a conventional synthetic approach with a proposed green alternative.

| Parameter | Conventional SNAr Approach | Proposed Green Catalytic Approach |

| Precursor | 2-Chloro-3-methylpyrazine | 2-Chloro-3-methylpyrazine |

| Reagent | Dimethylamine (40% aq. solution) | Dimethylamine (in 2-propanol) |

| Catalyst | None (thermal) | Pd2(dba)3 / Xantphos (0.5 mol%) |

| Base | K2CO3 (stoichiometric) | Cs2CO3 (catalytic amount) |

| Solvent | Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Temperature | 120-140 °C | 80 °C |

| Reaction Time | 12-24 hours | 2-4 hours |

| Atom Economy | Moderate | High |

| E-Factor (Est.) | High (>20) | Low (<5) |

| Key Advantage | Simplicity | Mild conditions, reduced waste, faster |

| Key Disadvantage | Harsh conditions, hazardous solvent | Catalyst cost and removal |

Advanced Computational Predictions of Reactivity and Properties for New Transformations

The integration of computational chemistry is set to revolutionize how new reactions involving this compound are designed and optimized. By using high-level quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can predict the molecule's behavior with high accuracy, guiding experimental efforts and minimizing trial-and-error synthesis.

Future computational studies will focus on several key areas:

Mapping Electronic Landscapes: Calculations of the molecule's electrostatic potential (ESP) and frontier molecular orbitals (HOMO/LUMO) can precisely identify sites susceptible to electrophilic or nucleophilic attack. For this compound, the electron-donating N,N-dimethylamino group significantly increases the electron density of the pyrazine (B50134) ring, particularly at the C5 and C6 positions, making them prime targets for electrophilic substitution. The ring nitrogen atoms remain the most nucleophilic sites.

Mechanism and Transition State Analysis: Before attempting a novel transformation in the lab, computational modeling can be used to map the entire reaction energy profile. By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the kinetic feasibility and thermodynamic favorability of a proposed reaction pathway. This is invaluable for designing new C-H activation or cross-coupling reactions.

Prediction of Spectroscopic Properties: Computational methods can accurately predict NMR chemical shifts (1H, 13C), vibrational frequencies (IR), and electronic absorption spectra (UV-Vis). This allows for unambiguous structural confirmation of new derivatives and can help identify transient intermediates observed during a reaction.

The table below presents hypothetical, yet plausible, data derived from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory) for this compound.

| Predicted Property | Calculated Value | Implication for Reactivity |

| HOMO Energy | -5.85 eV | Relatively high; indicates good electron-donating ability, susceptible to oxidation and electrophilic attack. |

| LUMO Energy | -0.75 eV | Relatively high; indicates poor electron-accepting ability. |

| HOMO-LUMO Gap | 5.10 eV | Large gap suggests high kinetic stability under thermal conditions. |

| Mulliken Atomic Charge (C5) | -0.18 e | Significant negative charge; predicts high reactivity towards electrophiles at this position. |

| Mulliken Atomic Charge (N1) | -0.45 e | Most negatively charged atom; primary site for protonation or coordination to Lewis acids. |

| Dipole Moment | 2.5 D | Indicates significant molecular polarity. |

Exploration of Novel Reaction Pathways and Unprecedented Transformations

Building on computational predictions and a deeper understanding of its electronic nature, future research will explore novel synthetic transformations that expand the chemical space accessible from this compound. The electron-rich nature of this scaffold makes it an ideal candidate for modern synthetic methodologies that are incompatible with electron-deficient heterocycles.

Emerging research avenues include:

Directed C-H Functionalization: The N,N-dimethylamino group is a potential directing group for transition-metal-catalyzed C-H activation. Using catalysts based on rhodium(III), ruthenium(II), or palladium(II), it may be possible to selectively functionalize the C-H bond at the C5 position. This would enable the direct introduction of various functional groups (e.g., alkyl, aryl, acyl) without pre-functionalization of the ring, representing a highly atom-economical strategy.

Photoredox Catalysis: The compound's relatively high HOMO energy suggests it could act as an effective electron donor in photoredox catalytic cycles. Upon irradiation in the presence of a suitable photocatalyst, it could undergo single-electron transfer (SET) to generate a radical cation. This reactive intermediate could then participate in a variety of transformations, such as radical additions to alkenes or coupling with other radical species, opening up reaction pathways inaccessible through traditional ionic mechanisms.

Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for oxidation or reduction. Anodic oxidation of this compound could generate the same radical cation intermediate as in photoredox catalysis, enabling C-C or C-N bond formation. This technique provides exquisite control over the reaction's redox potential and avoids the use of chemical oxidants.

Ring Metathesis and Rearrangement: Subjecting the pyrazine core to novel catalytic systems or energetic conditions could induce unprecedented skeletal rearrangements. For instance, exploring reactions with metal carbenes or nitrenes might lead to ring-expansion or ring-contraction products, yielding entirely new heterocyclic scaffolds from a readily available starting material.

Integration of this compound Synthesis with Flow Chemistry and Automation

The translation of synthetic chemistry from the laboratory bench to industrial production is often a major bottleneck. Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers a solution that enhances safety, efficiency, and scalability. The synthesis of this compound is an excellent candidate for adaptation to this technology.

A future-forward approach would involve a fully automated, continuous-flow synthesis platform:

Reaction Miniaturization: The SNAr reaction between 2-chloro-3-methylpyrazine and dimethylamine can be performed in a microreactor or a heated capillary coil.

Precise Control: Syringe pumps would deliver precise streams of the reactants into a T-mixer, ensuring rapid and homogeneous mixing. The reactor coil would be immersed in a heating block, allowing for exact temperature control and minimizing byproduct formation. A back-pressure regulator would enable the use of solvents or reagents (like dimethylamine) above their normal boiling points, further accelerating the reaction.

In-line Purification and Analysis: The output stream from the reactor could be directly coupled to an automated workup module, such as a liquid-liquid separator or a scavenger resin column to remove unreacted starting materials or impurities. Following purification, the stream could be analyzed in real-time using in-line HPLC or UPLC, allowing for rapid reaction optimization.

This integrated approach provides numerous advantages over batch processing, as detailed in the table below.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Poor and non-uniform; risk of local hotspots. | Excellent; high surface-area-to-volume ratio. |

| Mass Transfer | Limited by stirring efficiency. | Extremely rapid and efficient mixing. |

| Safety | Large volumes of reagents and solvents; risk of thermal runaway. | Small reactor volume (holdup); inherently safer. |

| Scalability | Difficult; requires re-optimization in larger vessels. | Simple; achieved by running the system for a longer duration ("numbering-up"). |

| Reaction Time | Hours to days. | Seconds to minutes. |

| Process Control | Manual or semi-automated control of temperature and additions. | Fully automated, precise control of all parameters (flow rate, temp, pressure). |

| Reproducibility | Can vary between batches. | Highly reproducible and consistent output. |

By embracing these future directions, the chemical community can transform the synthesis and modification of this compound, elevating it from a known compound to a versatile platform for chemical innovation.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing N,N,3-Trimethylpyrazin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of methyl-substituted pyrazin-2-amine derivatives typically involves alkylation or nucleophilic substitution. For example, methyl groups can be introduced via reductive amination using methyl iodide or via coupling reactions with methylamine derivatives under basic conditions. Evidence from analogous compounds (e.g., 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine) highlights the use of coupling agents like EDCI and bases such as triethylamine to enhance yield and purity . Optimization may require temperature control (e.g., 0–25°C) and inert atmospheres to prevent oxidation. Purification via recrystallization or chromatography (HPLC/TLC) is recommended .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming methyl group positions on the pyrazine ring and amine substituents. Mass spectrometry (HRMS) provides molecular weight validation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is effective, as demonstrated in studies of structurally similar pyrazolo[1,5-a]pyrimidin-7-amine derivatives . X-ray crystallography, though less common, can resolve stereochemical ambiguities .

Q. How does the electronic environment of the pyrazine ring influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The electron-donating methyl groups on the pyrazine ring and amine nitrogen modulate reactivity. Methyl substituents at position 3 may sterically hinder electrophilic substitution but enhance nucleophilic attack at adjacent positions. Comparative studies on chloro- and trifluoromethyl-pyrazin-2-amine derivatives suggest that substituent electronic effects dictate regioselectivity in reactions like Suzuki coupling or amination . Computational modeling (DFT) can predict reactive sites .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in the catalytic amination of this compound derivatives?

- Methodological Answer : Discrepancies in catalytic amination yields may arise from competing pathways (e.g., oxidative addition vs. ligand-assisted mechanisms). For example, palladium-catalyzed reactions are sensitive to solvent polarity and catalyst loading, as observed in studies of N-benzyl-3-chloro-N-ethyl-5-(trifluoromethyl)pyridin-2-amine . Kinetic isotope effect (KIE) studies and in-situ NMR monitoring can clarify rate-determining steps .

Q. How can the stability of this compound under oxidative and reductive conditions be systematically evaluated?

- Methodological Answer : Accelerated stability testing (e.g., exposure to H₂O₂ for oxidation or LiAlH₄ for reduction) under controlled pH and temperature can identify degradation pathways. For instance, pyrazine derivatives with methyl groups show increased resistance to oxidation compared to halogenated analogs . High-resolution LC-MS is recommended to characterize degradation products .

Q. What strategies are effective for resolving low solubility of this compound in aqueous media during biological assays?

- Methodological Answer : Co-solvent systems (e.g., DMSO-water mixtures) or formulation with cyclodextrins can improve solubility. Evidence from N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine studies suggests that substituting hydrophobic groups with polar moieties (e.g., hydroxyl or carboxyl) enhances aqueous compatibility without compromising bioactivity .

Q. How do structural modifications to this compound impact its binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Structure-activity relationship (SAR) studies using analogs with varied substituents (e.g., replacing methyl with cyclopropyl or fluorinated groups) can identify critical binding motifs. For example, methyl groups on the amine nitrogen may enhance hydrophobic interactions, as seen in triazolopyridazine derivatives . Molecular docking and surface plasmon resonance (SPR) assays validate binding modes .

Data Analysis and Validation Questions

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across different solvents?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) are common due to hydrogen bonding or polarity effects. Internal standards (e.g., TMS) and referencing to established databases (PubChem, IUPAC) ensure consistency. Studies on 4-methyl-N-(3-methylphenyl)pyridin-2-amine demonstrate solvent-specific shift variations up to 0.5 ppm .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Bootstrap resampling or Bayesian inference accounts for variability in triplicate measurements, as applied in anticancer studies of pyrazolo[1,5-a]pyrimidin-7-amine derivatives . Outlier detection (Grubbs’ test) minimizes false positives.

Note on Evidence Gaps

While direct studies on This compound are limited in the provided evidence, methodologies from analogous pyrazin-2-amine derivatives (e.g., chloro-, trifluoromethyl-, and dimethyl-substituted analogs) were extrapolated to address synthesis, characterization, and application challenges. Empirical validation is recommended for targeted research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.